molecular formula C7H13N3O4 B3022721 Methyl glycylglycylglycinate CAS No. 31681-05-7

Methyl glycylglycylglycinate

Cat. No. B3022721
CAS RN: 31681-05-7
M. Wt: 203.2 g/mol
InChI Key: DUZYSUKYVJGUBC-UHFFFAOYSA-N
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Description

Methyl Glycylglycylglycinate Analysis

Methyl glycylglycylglycinate is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. Methylglyoxal (MG), a related compound, is a reactive 2-oxoaldehyde derived from glycolysis and is known to be a signaling molecule in yeast, initiating the high osmolarity glycerol (HOG)-mitogen-activated protein (MAP) kinase cascade and affecting the calcineurin/Crz1-mediated Ca2+ signaling pathway . MG is also involved in flavor chemistry, forming aroma and color compounds in the Maillard reaction and contributing to the formation of advanced glycation end products (AGEs) . Furthermore, MG can modify DNA nucleosides, such as 2′-deoxyguanosine, leading to AGEs . In living organisms, MG is a highly reactive alpha-oxoaldehyde that modifies proteins, forming various AGEs associated with complications of diabetes and neurodegenerative diseases .

Synthesis Analysis

The synthesis of related compounds, such as glycosyl diacylglycerols, has been reported, where the compounds displayed various mesogenic properties . Although the synthesis of methyl glycylglycylglycinate is not directly described, the synthesis of similar compounds often involves the formation of peptide bonds and esterification reactions. The synthesis of peptide-metal-purine complexes has also been reported, which could be relevant to the synthesis of metal complexes of peptides like methyl glycylglycylglycinate .

Molecular Structure Analysis

The molecular structure of compounds related to methyl glycylglycylglycinate, such as the complexation of glycylglycine by the methylmercury cation, has been studied using vibrational spectroscopy and X-ray diffraction . These studies provide insights into the coordination chemistry and conformational properties of peptide-metal complexes, which could be extrapolated to understand the structure of methyl glycylglycylglycinate when bound to metals.

Chemical Reactions Analysis

The reactivity of MG with proteins to form AGEs has been extensively studied . Additionally, the complexation reactions of glycylglycine with metals have been characterized, indicating that peptides can act as ligands to metal ions . The palladium(II)-promoted hydrolysis of methyl glycylglycinate has been investigated, providing insights into the reactivity of peptide esters in the presence of transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of MG and related compounds have been analyzed in various studies. MG is known to be a highly reactive molecule that can modify proteins and nucleic acids . The mesogenic properties of glycosyl diacylglycerols, which share structural similarities with methyl glycylglycylglycinate, have been measured, revealing the presence of various liquid crystalline phases . The complexation of glycylglycine with metals also affects the vibrational spectra and conformation of the resulting complexes .

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs) associated with complications of diabetes and some neurodegenerative diseases. In foodstuffs and beverages, MG is formed during processing, cooking, and prolonged storage. It can also exert anticancer activity. Quantification of MG in biological samples can be done by HPLC or GC methods with preliminary derivatization (Nemet, Varga-Defterdarović, & Turk, 2006).

Dicarbonyl Proteome and Genome Damage in Metabolic and Vascular Disease

MG is a potent protein-glycating agent, modifying functionally important sites in proteins and forming mainly MG-H1 residues. It contributes to cellular proteolysis and impacts proteins of animals, plants, bacteria, fungi, and protoctista. MG modifications are linked to mitochondrial dysfunction in diabetes and aging, oxidative stress, dyslipidemia, cell detachment, and apoptosis. It also modifies DNA, contributing to the frequency of DNA strand breaks and apoptosis (Rabbani & Thornalley, 2014).

Mutations in Human Glycine N-methyltransferase

Mutations in the glycine N-methyltransferase (GNMT) gene affect methylation processes vital for the synthesis of compounds like creatine and phosphatidylcholine. GNMT mutations are linked to mild liver disease and affect the methylation of glycine to form N-methylglycine (sarcosine), impacting the body's economy of methyl groups (Luka et al., 2001).

Role of MG in Diabetic Nephropathy

MG formation by cell metabolism in high glucose concentration is relevant to diabetes complications. It increases in diabetes, impacting microvascular complications. Clinical treatments targeting MG and MG-derived AGEs offer some benefits in diabetic nephropathy. Research aims to establish MG glycation as a key mediator of vascular complications and effective countermeasures (Rabbani & Thornalley, 2013).

Effects of MG on RANKL-induced Osteoclast Differentiation

MG affects osteoclast differentiation in RAW264.7 cells, inhibiting Tartrate-resistant acid phosphatase (TRAP) activity and impairing mitochondrial function. It influences osteoclast-associated genes, indicating the need for further validation of the underlying pathway (Suh, Chon, Jung, & Choi, 2018).

Glycine Betaine Synthesis in Photosynthetic Organisms

Aphanothece halophytica synthesizes glycine betaine from glycine by a three-step methylation, involving two N-methyltransferase enzymes. These enzymes are crucial for managing cellular osmotic stress and are regulated by salinity (Waditee et al., 2003).

Methylglyoxal Promotes Oxidative Stress and Endothelial Dysfunction

Dietary intake of sugar metabolite MG contributes to diabetic complications. It impairs endothelial function and increases oxidative stress, AGEs formation, and inflammation in animal models. MG-induced endothelial dysfunction is linked to increased oxidative stress and AGEs formation, suggesting its role in atherosclerosis and macrovascular diabetic complications (Sena et al., 2012).

Methylglyoxal Production in Vascular Smooth Muscle Cells

MG production in vascular smooth muscle cells (VSMCs) from different metabolic precursors contributes to AGEs and oxidative stress, affecting diabetes, hypertension, and aging. Aminoacetone is a potent precursor of MG in VSMCs, followed by fructose and glucose, highlighting dietary implications (Dhar et al., 2008).

Alterations in Retinal Cells by AGE-inducing Agent Glyoxal

Glyoxal, a precursor to MG, induces apoptosis in retinal cells, relevant to diabetic retinopathy and macular degeneration. It causes intracellular acidification, mitochondrial potential changes, and increased apoptosis markers, offering insights into retinal cell death mechanisms in diabetes and age-related diseases (Reber et al., 2002).

properties

IUPAC Name

methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-14-7(13)4-10-6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYSUKYVJGUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297848
Record name methyl glycylglycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl glycylglycylglycinate

CAS RN

31681-05-7
Record name NSC118475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl glycylglycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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